molecular formula C5H9ClO B580363 2-METHYLBUTYRYL-D9 CHLORIDE CAS No. 1219795-10-4

2-METHYLBUTYRYL-D9 CHLORIDE

Cat. No. B580363
M. Wt: 129.631
InChI Key: XRPVXVRWIDOORM-CBZKUFJVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylbutyryl-d9 Chloride is a deuterium labeled compound of 2-Methylbutyryl Chloride . It is a stable isotope and has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .


Synthesis Analysis

2-Methylbutyryl Chloride has been reported to be synthesized from 2-methylbutyric acid and thionyl chloride . The deuterium labeled version, 2-Methylbutyryl-d9 Chloride, is likely synthesized through a similar process, but with deuterium incorporation.


Molecular Structure Analysis

The molecular weight of 2-Methylbutyryl-d9 Chloride is 129.63 . Its molecular formula is C5D9ClO . The SMILES string representation is ClC(C(C([2H])([2H])[2H])([2H])C([2H])([2H])C([2H])([2H])[2H])=O .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methylbutyryl Chloride (the non-deuterated compound) are as follows: It has a molecular weight of 120.58 , a density of 0.972 g/mL at 25 °C (lit.) , and a boiling point of 117-121 °C (lit.) . The refractive index is n20/D 1.418 (lit.) .

Scientific Research Applications

Synthesis and Organic Chemistry Applications

  • Synthesis of Ketones and Alcohols : 2-Methylbutyryl chloride, a related compound to 2-methylbutyryl-D9 chloride, has been used in the synthesis of ketones and alcohols, such as 2-methyl-1-phenyl-1-butanone and 2-methyl-2-hydroxy-1-phenyl-1-butanone (Fan Li-chang, 2008).

  • Functionalization of Cellulose : Ionic liquids, including chlorides, have been investigated as solvents for the functionalization of cellulose, highlighting a potential area for the application of 2-methylbutyryl-D9 chloride (Heinze, Schwikal, & Barthel, 2005).

Polymer Science

  • Polymer Synthesis : Compounds related to 2-methylbutyryl-D9 chloride have been used in polymer science, such as in the synthesis of heterocyclic polyacrylamides and in the functionalization of polymers with plasticizers (Al-Tamimi, Al-lami, & Haasan, 2015).

  • Biomimetic Synthesis of Hybrid Nanoparticles : Cationic polyacrylamide derivatives have been used to mediate the biomimetic synthesis of hybrid copolymer-silica nanoparticles, suggesting a potential application for 2-methylbutyryl-D9 chloride in nanoparticle synthesis (Li, Yang, Gao, Yuan, & Cheng, 2009).

Environmental and Safety Applications

  • Safer Solvent Alternatives : Research on methylene chloride as a solvent for chromatography has led to the exploration of safer alternatives, indicating the importance of evaluating the safety and environmental impact of chloride-based solvents like 2-methylbutyryl-D9 chloride (Sharma, Yu, Morose, Nguyen, & Chen, 2021).

Analytical Chemistry

  • Sensing Applications : Studies on the use of poly(vinyl chloride)-based membrane sensors for detecting ions demonstrate the broader potential for chloride compounds in analytical sensing applications, which might include derivatives of 2-methylbutyryl-D9 chloride (Ganjali et al., 2004).

Safety And Hazards

2-Methylbutyryl Chloride is classified as a flammable liquid and causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective clothing, and using only outdoors or in a well-ventilated area .

properties

CAS RN

1219795-10-4

Product Name

2-METHYLBUTYRYL-D9 CHLORIDE

Molecular Formula

C5H9ClO

Molecular Weight

129.631

IUPAC Name

2,3,3,4,4,4-hexadeuterio-2-(trideuteriomethyl)butanoyl chloride

InChI

InChI=1S/C5H9ClO/c1-3-4(2)5(6)7/h4H,3H2,1-2H3/i1D3,2D3,3D2,4D

InChI Key

XRPVXVRWIDOORM-CBZKUFJVSA-N

SMILES

CCC(C)C(=O)Cl

synonyms

2-METHYLBUTYRYL-D9 CHLORIDE

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-METHYLBUTYRYL-D9 CHLORIDE
Reactant of Route 2
Reactant of Route 2
2-METHYLBUTYRYL-D9 CHLORIDE
Reactant of Route 3
2-METHYLBUTYRYL-D9 CHLORIDE
Reactant of Route 4
2-METHYLBUTYRYL-D9 CHLORIDE
Reactant of Route 5
2-METHYLBUTYRYL-D9 CHLORIDE
Reactant of Route 6
2-METHYLBUTYRYL-D9 CHLORIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.